![molecular formula C6H10ClNO B6291672 2-Azaspiro[3.3]heptan-5-one hydrochloride CAS No. 2306265-56-3](/img/structure/B6291672.png)

2-Azaspiro[3.3]heptan-5-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Azaspiro[3.3]heptan-5-one hydrochloride” is a chemical compound with the molecular formula C6H10ClNO . It is a solid substance and has a molecular weight of 147.6 .

Synthesis Analysis

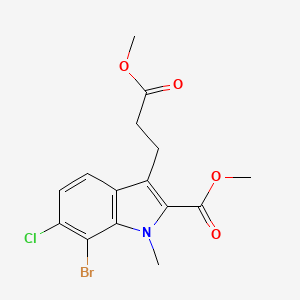

The synthesis of 2-azaspiro[3.3]heptane-derived amino acids, which are analogues of natural amino acids like ornitine and γ-aminobutyric acid, has been reported . The four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H11N.ClH/c1-2-6(3-1)4-7-5-6;/h7H,1-5H2;1H . This code provides a unique identifier for the molecular structure of this compound.Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 147.6 . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications

Diversity-Oriented Synthesis and Drug Discovery

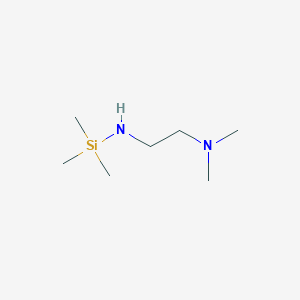

Azaspirocycles, including 2-Azaspiro[3.3]heptan-5-one hydrochloride, are utilized in diversity-oriented synthesis strategies to create libraries of novel compounds for chemistry-driven drug discovery. The multicomponent condensation processes enable the rapid access to omega-unsaturated dicyclopropylmethylamines, which are then transformed into various heterocyclic azaspiro structures like 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes. These transformations are achieved through selective ring-closing metathesis, epoxide opening, or reductive amination, resulting in functionalized pyrrolidines, piperidines, and azepines. These scaffolds hold considerable relevance for drug discovery due to their structural diversity and potential biological activity (Wipf, Stephenson, & Walczak, 2004).

Synthesis of Novel Angular Spirocyclic Azetidines

The synthesis of novel angular azaspiro[3.3]heptanes demonstrates the adaptability of these compounds in generating functionalized derivatives for potential use in drug discovery. Efficient synthetic sequences have been developed for gem-difluoro and gem-dimethyl variants, alongside a practical one-pot synthesis approach for 5-oxo-2-azaspiro[3.3]heptanes. These methodologies highlight the capacity to produce these building blocks either as part of a library or individually on a preparative scale, underscoring their utility in the design and development of new pharmacologically active compounds (Guerot, Tchitchanov, Knust, & Carreira, 2011).

Development of Potent and Selective Dopamine D3 Receptor Antagonists

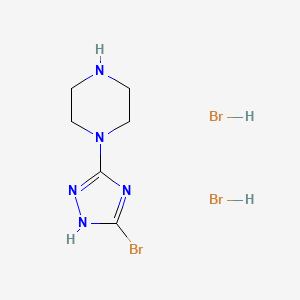

A novel series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes has been identified, showing high affinity and selectivity at the dopamine D3 receptor (D3R). This discovery is part of lead identification and optimization processes aimed at developing new therapeutic agents. Some derivatives within this series also exhibit high selectivity over the hERG channel, characterized by favorable pharmacokinetic properties both in vitro and in vivo. This research illustrates the potential of azaspirocycles in the discovery of drugs with specific receptor targets and desirable pharmacological profiles (Micheli et al., 2016).

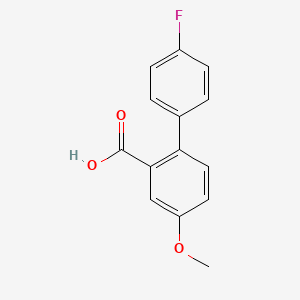

Antibacterial Activity against Respiratory Pathogens

The design and synthesis of novel quinolines incorporating the 5-azaspiro[2.4]heptan-5-yl moiety have led to the identification of compounds with potent antibacterial activity against a range of respiratory pathogens. This includes efficacy against gram-positive and gram-negative bacteria, as well as atypical strains and multidrug-resistant organisms. The highlighted compound demonstrates excellent in vivo activity in a murine pneumonia model, showing the potential of azaspirocycles in the development of new antibacterial drugs (Odagiri et al., 2013).

Safety and Hazards

The safety information available indicates that “2-Azaspiro[3.3]heptan-5-one hydrochloride” is classified under GHS07. The hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Properties

IUPAC Name |

2-azaspiro[3.3]heptan-7-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO.ClH/c8-5-1-2-6(5)3-7-4-6;/h7H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEATHKHHOZBFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1=O)CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium](/img/structure/B6291600.png)

![(3S,3aR,6S,6aR)-6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride, 95%](/img/structure/B6291657.png)